2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-22-12-10-18(11-13-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-19-6-5-9-21(28)14-19/h2-15,29H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKGDKWMIQEUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is of significant interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting with the formation of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives. The introduction of the thioether and methoxybenzyl groups is crucial for enhancing biological activity. The structural formula can be represented as follows:
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, organoselenium compounds have been shown to possess antioxidant and neuroprotective actions, suggesting that the thioether moiety in our compound may contribute to similar effects by modulating oxidative stress pathways .
Anti-inflammatory Effects
Compounds related to pyrrolo[3,2-d]pyrimidines have been evaluated for their anti-inflammatory properties. A study demonstrated that such derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation processes. The specific activity against COX-II was highlighted in several derivatives, indicating a potential pathway for therapeutic application in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as COX-II.
- Modulation of Oxidative Stress : By acting as an antioxidant, the compound could reduce oxidative damage in cells, which is a common pathway in many chronic diseases.
- Neuroprotective Mechanisms : The potential neuroprotective effects may be linked to the modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Study on CRHR1 Affinity : A related series of pyrrolo[2,3-d]pyrimidines demonstrated high binding affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), with some compounds showing Ki values as low as 0.91 nM. This suggests potential applications in neuropsychiatric disorders .
- Inflammatory Response Modulation : Research indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, supporting their use in treating inflammatory conditions.
Data Table: Comparative Biological Activities
| Compound Name | Structure | Antioxidant Activity | COX-II Inhibition | CRHR1 Binding Affinity |
|---|---|---|---|---|
| Compound A | C₁₈H₁₈N₂O₂ | Moderate | Yes | Ki = 0.91 nM |
| Compound B | C₁₉H₂₀N₂O₂ | High | Yes | Ki = 3.5 nM |
| Target Compound | C₂₀H₁₉FN₂S | TBD | TBD | TBD |
Scientific Research Applications
The biological evaluation of 2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has shown promising results in various studies:
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For instance, compounds with structural similarities have been evaluated against several cancer cell lines, including:
- MCF-7 (breast cancer)
- DU145 (prostate cancer)
- A375 (melanoma)
In vitro assays typically measure cell viability and proliferation rates using methods such as MTT assay or XTT assay. Some derivatives have demonstrated significant antiproliferative effects, suggesting that modifications to the pyrrolo[3,2-d]pyrimidine scaffold can enhance activity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of specific substituents on the pyrrolo[3,2-d]pyrimidine ring can significantly influence its pharmacological properties:
| Substituent | Effect on Activity |
|---|---|
| 3-Fluorobenzyl | Enhances lipophilicity and potency |
| 4-Methoxybenzyl | Modulates solubility and bioavailability |
| Phenyl group | Increases binding affinity to targets |
Case Studies
Several case studies highlight the applications of similar compounds in drug development:
- Pyrrolo[3,2-d]pyrimidines in Cancer Therapy :
- Targeted Drug Delivery Systems :
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity.
Key Comparative Insights
Substituent Position and Electronic Effects
- Fluorine Position: The target compound’s 3-fluorobenzylthio group (vs.
- Methoxy Placement: The 4-methoxybenzyl group (target compound) improves aqueous solubility compared to non-polar benzyl () or 2-methoxybenzyl () groups.
Halogen Impact
- Chlorine Substitution : ’s 2-Cl-4-F-benzylthio group increases molecular weight (506.0 vs. 471.5) and lipophilicity, which may enhance membrane permeability but reduce solubility.
Preparation Methods
Pyrimidine Ring Formation
The core is constructed using a palladium-catalyzed cross-coupling strategy. As demonstrated in, 4-iodo-6-methoxy-5-nitropyrimidine undergoes coupling with trimethyl(tributylstannylethynyl)silane to form a silyl-protected ethynylpyrimidine. Cyclization under acidic conditions yields the pyrrolo[3,2-d]pyrimidine skeleton.
Key reaction :
$$
\text{4-Iodo-6-methoxy-5-nitropyrimidine} + \text{Trimethyl(tributylstannylethynyl)silane} \xrightarrow{\text{Pd catalyst}} \text{4-Trimethylsilylethynylpyrimidine} \xrightarrow{\text{HCl}} \text{Pyrrolo[3,2-d]pyrimidin-4-one}
$$
Functionalization at Position 7
The 7-phenyl group is introduced via Suzuki-Miyaura coupling. According to, aryl boronic acids react with halogenated pyrrolopyrimidines under palladium catalysis. For example:
$$
\text{7-Bromo-pyrrolo[3,2-d]pyrimidin-4-one} + \text{Phenylboronic acid} \xrightarrow{\text{PdCl}2\text{dppf, K}2\text{CO}_3} \text{7-Phenyl-pyrrolo[3,2-d]pyrimidin-4-one}
$$
Yields for analogous reactions range from 70–85%.
Installation of the 3-(4-Methoxybenzyl) Substituent
Alkylation of the Pyrrole Nitrogen
The 3-position is functionalized via alkylation using 4-methoxybenzyl bromide. As outlined in, a base such as NaH or KOH facilitates the displacement of a leaving group (e.g., chloride) on the pyrrolo-pyrimidine core.
Procedure :
- Dissolve pyrrolo-pyrimidine intermediate in dry DMF.
- Add 4-methoxybenzyl bromide (1.2 equiv) and NaH (2.0 equiv).
- Stir at 60°C for 12 hours.
- Purify via silica-gel chromatography (hexane/EtOAc).
Introduction of the 2-((3-Fluorobenzyl)thio) Group
Thiolation via Nucleophilic Displacement
A chloride or sulfonate leaving group at position 2 is displaced by 3-fluorobenzyl mercaptan. The reaction employs polar aprotic solvents (e.g., DMF) and bases (e.g., K$$2$$CO$$3$$).
Example :
$$
\text{2-Chloro-pyrrolo[3,2-d]pyrimidin-4-one} + \text{3-Fluorobenzylthiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-((3-Fluorobenzyl)thio)-pyrrolo[3,2-d]pyrimidin-4-one}
$$
Optimization :
Oxidation and Stability Considerations
The thioether product is susceptible to oxidation. Storage under inert atmosphere and addition of antioxidants (e.g., BHT) are recommended.
Final Assembly and Characterization
Coupling of Intermediate Components
The fully substituted compound is assembled by sequentially introducing the 7-phenyl, 3-(4-methoxybenzyl), and 2-((3-fluorobenzyl)thio) groups. Each step is followed by purification via column chromatography or recrystallization.
Analytical Data :
Comparative Yields and Conditions
Challenges and Optimization
Regioselectivity in Alkylation
Competing alkylation at N-1 and N-3 of the pyrrolo-pyrimidine core necessitates careful control of reaction conditions. Use of bulky bases (e.g., LDA) favors N-3 substitution.
Purification of Thioether Derivatives
The hydrophobic 3-fluorobenzylthio group complicates chromatography. Reverse-phase HPLC (C18 column, MeCN/H$$_2$$O) improves resolution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
